3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE
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Overview
Description
3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with methyl and trifluoromethyl groups, as well as a nitro-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Nitration: The pyrazole ring is then nitrated to introduce the nitro group.
Hydrazide Formation: The final step involves the formation of the hydrazide by reacting the nitrated pyrazole with propanohydrazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The trifluoromethyl and nitro groups are known to enhance binding affinity to certain biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of the compound .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the formulation of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions within the cell . These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
The uniqueness of 3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE lies in its combination of functional groups. The presence of both trifluoromethyl and nitro groups provides a unique set of chemical properties, including enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C14H16F3N7O4 |
---|---|
Molecular Weight |
403.32g/mol |
IUPAC Name |
N'-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C14H16F3N7O4/c1-9-8-10(14(15,16)17)20-23(9)7-4-13(26)19-18-12(25)3-6-22-5-2-11(21-22)24(27)28/h2,5,8H,3-4,6-7H2,1H3,(H,18,25)(H,19,26) |
InChI Key |
JOORQUUPLKOQPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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